

MTHFD2-IN-4 sodium off-target effects investigation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MTHFD2-IN-4 sodium

Cat. No.: B12400388

[Get Quote](#)

MTHFD2-IN-4 Sodium: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **MTHFD2-IN-4 sodium**. This guide addresses potential issues related to off-target effects and provides detailed experimental protocols.

Disclaimer: **MTHFD2-IN-4 sodium** is often referred to in scientific literature and commercial sources as DS18561882. For the purpose of this guide, both names will be used interchangeably, with DS18561882 being the more frequently cited research compound.

Frequently Asked Questions (FAQs)

Q1: What is **MTHFD2-IN-4 sodium** and what is its primary target?

MTHFD2-IN-4 sodium (DS18561882) is a potent and isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, which is essential for the synthesis of purines and thymidylate.^[1] This enzyme is highly expressed in cancer cells and during embryonic development but is found at low to undetectable levels in most healthy adult tissues, making it an attractive target for cancer therapy.^{[1][2]}

Q2: What are the known off-targets of **MTHFD2-IN-4 sodium**?

The primary known off-target for **MTHFD2-IN-4 sodium** is MTHFD1, a cytosolic isoform of MTHFD2. **MTHFD2-IN-4 sodium** (DS18561882) displays selectivity for MTHFD2 over MTHFD1.[3] Another critical isoform to consider is MTHFD2L, a mitochondrial isozyme with high sequence homology to MTHFD2. While crucial for assessing off-target effects, specific inhibitory activity (IC₅₀) of DS18561882 against MTHFD2L is not consistently reported in publicly available literature. Researchers should experimentally determine the activity of **MTHFD2-IN-4 sodium** against MTHFD2L to fully characterize its selectivity profile.

Q3: What are the potential consequences of off-target inhibition of MTHFD1 and MTHFD2L?

Inhibition of MTHFD1 and MTHFD2L in healthy tissues could lead to undesirable side effects, as these enzymes are involved in normal cellular metabolism. Since MTHFD1 and MTHFD2L are expressed in healthy adult tissues, off-target inhibition could disrupt normal one-carbon metabolism, potentially leading to toxicity. Therefore, assessing the selectivity of MTHFD2 inhibitors is a critical step in preclinical development.

Q4: How can I assess the selectivity of my batch of **MTHFD2-IN-4 sodium**?

It is highly recommended to perform in-house validation of the inhibitor's selectivity. This can be achieved by performing enzymatic assays against purified MTHFD2, MTHFD1, and MTHFD2L proteins to determine the half-maximal inhibitory concentration (IC₅₀) for each. A significant difference in IC₅₀ values will confirm the selectivity. A detailed protocol for an MTHFD2 enzymatic assay is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |
|--|--|--|
| Unexpected cellular phenotype or toxicity at effective concentrations. | Off-target effects due to inhibition of MTHFD1, MTHFD2L, or other unknown proteins. | 1. Confirm the on-target engagement of MTHFD2 using a Cellular Thermal Shift Assay (CETSA). A protocol is provided below. 2. Determine the IC50 of your compound against MTHFD1 and MTHFD2L to assess its selectivity. 3. Consider performing a broad off-target screening assay, such as a kinome scan or a safety pharmacology panel, to identify other potential off-targets. |
| Discrepancy between biochemical potency (IC50) and cellular activity (GI50). | 1. Poor cell permeability of the compound. 2. Cellular efflux pumps actively removing the compound. 3. The targeted pathway is not essential in the specific cell line used. | 1. Evaluate the cell permeability of MTHFD2-IN-4 sodium using standard assays (e.g., PAMPA). 2. Use cell lines with known expression levels of common efflux pumps to assess potential resistance. 3. Confirm MTHFD2 expression and its importance for proliferation in your cell model using genetic knockdown (siRNA/shRNA). |
| Inconsistent results between experiments. | 1. Compound degradation. 2. Variability in cell culture conditions. 3. Inconsistent assay execution. | 1. Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions regularly. 2. Maintain consistent cell culture conditions, including cell density, passage number, and |

media composition. 3.
Carefully follow standardized
experimental protocols.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of DS18561882.

| Target | IC50 / GI50 | Reference |
|------------------|---------------|-----------|
| MTHFD2 | 6.3 nM (IC50) | [3] |
| MTHFD1 | 570 nM (IC50) | [3] |
| MDA-MB-231 cells | 140 nM (GI50) | [3] |

Note: IC50 is the half-maximal inhibitory concentration in a biochemical assay, while GI50 is the half-maximal growth inhibition concentration in a cellular assay.

Experimental Protocols

MTHFD2 Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of **MTHFD2-IN-4 sodium** against MTHFD2.

Materials:

- Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM NAD⁺).
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF).
- **MTHFD2-IN-4 sodium** (DS18561882) stock solution in DMSO.
- 96-well microplate.
- Plate reader capable of measuring absorbance at 340 nm.

Procedure:

- Prepare a serial dilution of **MTHFD2-IN-4 sodium** in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the diluted **MTHFD2-IN-4 sodium** or DMSO (vehicle control) to the wells.
- Add the MTHFD2 enzyme to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the substrate (CH₂-THF).
- Immediately measure the absorbance at 340 nm every minute for 30 minutes to monitor the production of NADH.
- Calculate the initial reaction rates from the linear portion of the absorbance curve.
- Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that **MTHFD2-IN-4 sodium** binds to MTHFD2 in a cellular context.[\[4\]](#)
[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

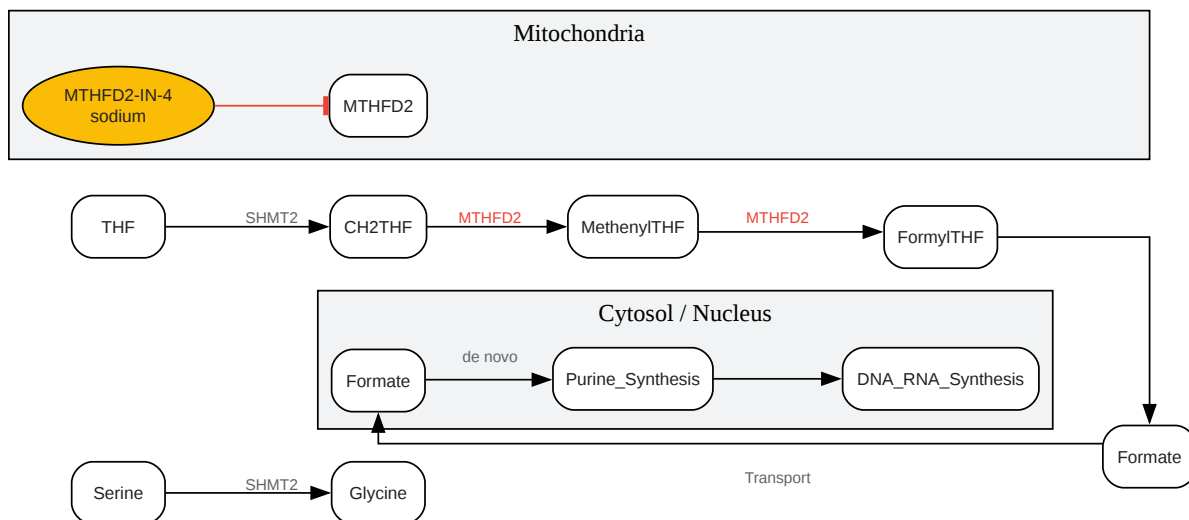
- Cancer cell line expressing MTHFD2.
- Cell culture medium and reagents.
- **MTHFD2-IN-4 sodium** (DS18561882).
- DMSO (vehicle control).
- Phosphate-buffered saline (PBS).

- Lysis buffer with protease inhibitors.
- PCR tubes or strips.
- Thermal cycler.
- Western blot reagents and anti-MTHFD2 antibody.

Procedure:

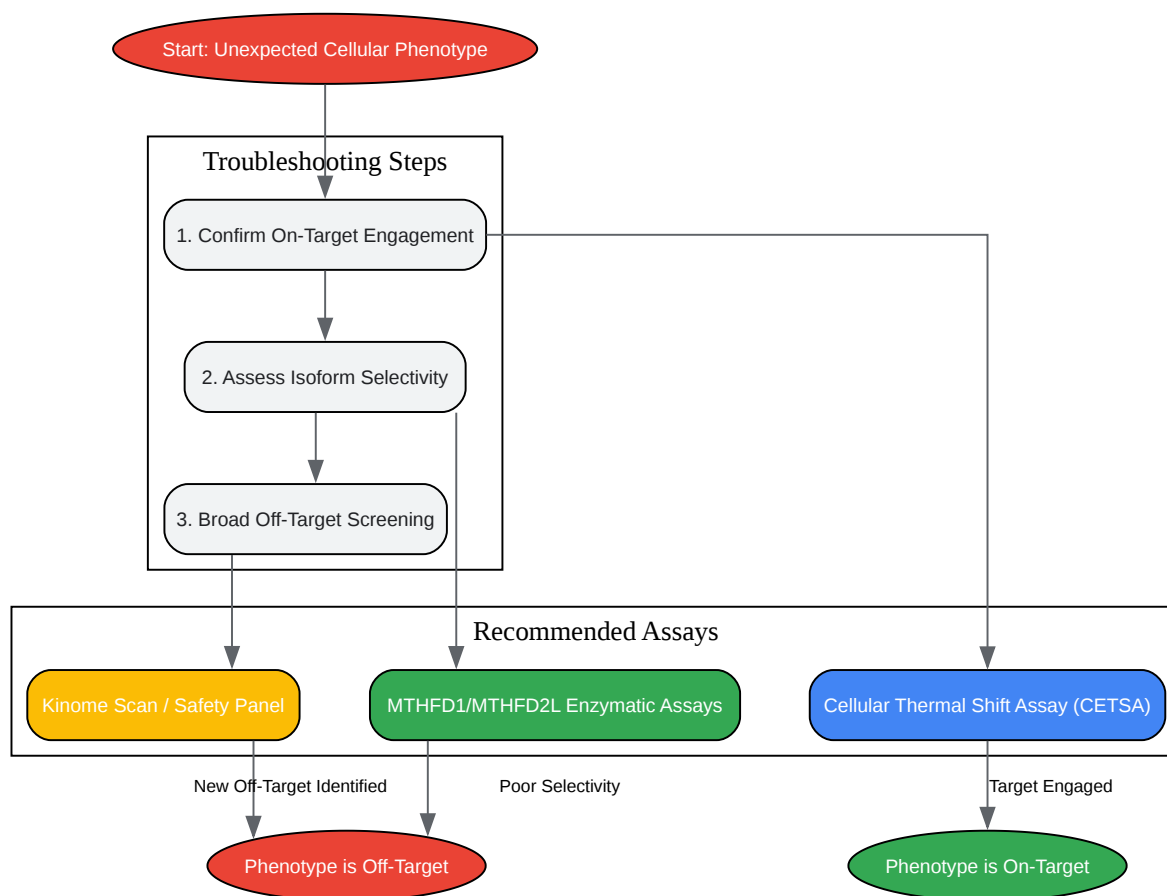
- Culture cells to 80-90% confluency.
- Treat cells with **MTHFD2-IN-4 sodium** at the desired concentration or DMSO for 1-2 hours.
- Harvest and wash the cells with PBS.
- Resuspend the cell pellet in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting.
- A shift in the thermal stability of MTHFD2 in the presence of the inhibitor compared to the vehicle control indicates target engagement.

Visualizations



[Click to download full resolution via product page](#)

Caption: MTHFD2 role in one-carbon metabolism and its inhibition.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- To cite this document: BenchChem. [MTHFD2-IN-4 sodium off-target effects investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400388#mthfd2-in-4-sodium-off-target-effects-investigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com